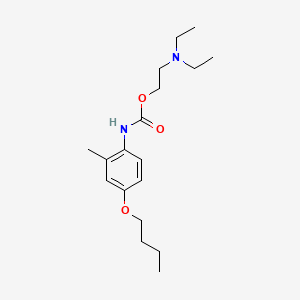
Cytidyl-3'-5'-uridine ammonium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cytidyl-3’-5’-uridine ammonium salt is a nucleotide analog that plays a significant role in various biochemical and molecular biology applications. It is composed of cytidine and uridine linked by a phosphate group, forming a dinucleotide structure. This compound is often used in research to study nucleic acid interactions and enzymatic processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cytidyl-3’-5’-uridine ammonium salt typically involves the coupling of cytidine and uridine through a phosphodiester bond. This can be achieved using phosphoramidite chemistry, where protected nucleosides are activated and coupled in the presence of a condensing agent. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of Cytidyl-3’-5’-uridine ammonium salt may involve large-scale synthesis using automated synthesizers. These machines can efficiently couple nucleosides and purify the product through chromatographic techniques. The final product is then converted to its ammonium salt form for stability and ease of handling.
化学反应分析
Types of Reactions
Cytidyl-3’-5’-uridine ammonium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine derivatives.
Reduction: Reduction reactions can modify the nucleobases, altering their chemical properties.
Substitution: Substitution reactions can introduce different functional groups to the nucleosides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various modified nucleotides and nucleosides, which can be used for further biochemical studies.
科学研究应用
Cytidyl-3’-5’-uridine ammonium salt has a wide range of applications in scientific research:
Chemistry: It is used to study nucleotide interactions and the synthesis of nucleic acid analogs.
Biology: The compound is employed in the investigation of DNA and RNA processes, including replication, transcription, and translation.
Medicine: It has potential therapeutic applications in antiviral and anticancer research.
Industry: The compound is used in the production of diagnostic reagents and molecular biology kits.
作用机制
The mechanism of action of Cytidyl-3’-5’-uridine ammonium salt involves its incorporation into nucleic acids. It can act as a substrate for various enzymes, including polymerases and nucleases, influencing the synthesis and degradation of DNA and RNA. The compound can also interact with specific molecular targets, modulating their activity and affecting cellular processes.
相似化合物的比较
Similar Compounds
Cytidine-5’-monophosphate: A nucleotide involved in cellular metabolism.
Uridine-5’-monophosphate: Another nucleotide with roles in RNA synthesis.
Adenosine-3’-5’-cyclic monophosphate: A cyclic nucleotide involved in signal transduction.
Uniqueness
Cytidyl-3’-5’-uridine ammonium salt is unique due to its dinucleotide structure, which allows it to mimic natural nucleic acid sequences more closely. This makes it particularly useful in studying nucleic acid interactions and enzymatic processes.
属性
分子式 |
C18H27N6O13P |
|---|---|
分子量 |
566.4 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane |
InChI |
InChI=1S/C18H24N5O13P.H3N/c19-9-1-3-22(17(29)20-9)16-13(28)14(7(5-24)34-16)36-37(31,32)33-6-8-11(26)12(27)15(35-8)23-4-2-10(25)21-18(23)30;/h1-4,7-8,11-16,24,26-28H,5-6H2,(H,31,32)(H2,19,20,29)(H,21,25,30);1H3/t7-,8-,11-,12-,13-,14-,15-,16-;/m1./s1 |
InChI 键 |
DSJMSCIPLSPGIG-ZNFCZCJPSA-N |
手性 SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O.N |
规范 SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O.N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


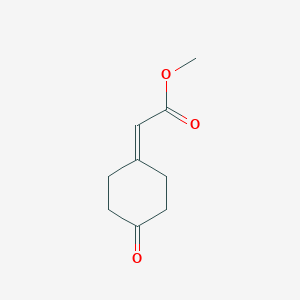
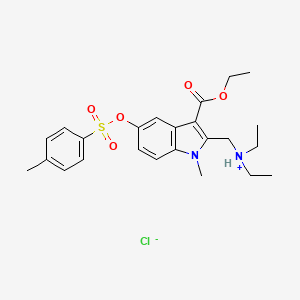
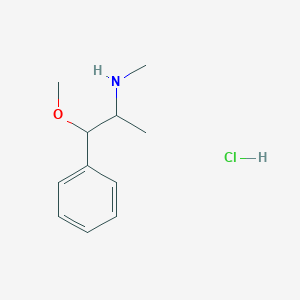

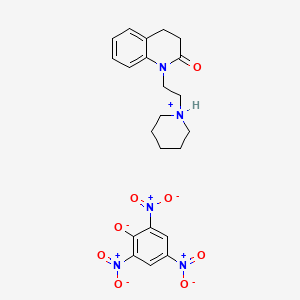
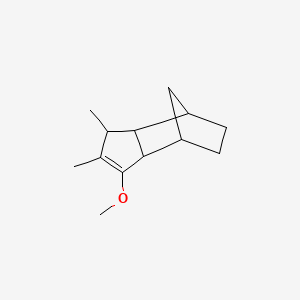
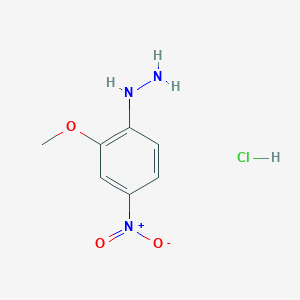
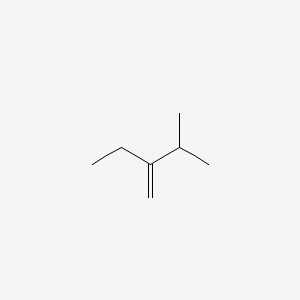
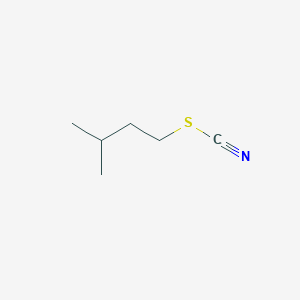
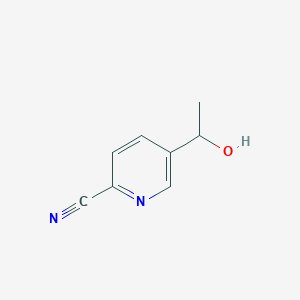
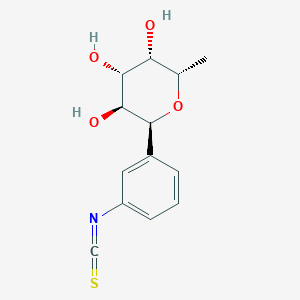
![L-Glucose-[1-3H(N)]](/img/structure/B13780086.png)
